molecular formula C28H42O2S3 B14722252 Phenol, 4,4'-trithiobis[2,6-bis(1,1-dimethylethyl)- CAS No. 6386-61-4

Phenol, 4,4'-trithiobis[2,6-bis(1,1-dimethylethyl)-

Cat. No.: B14722252
CAS No.: 6386-61-4
M. Wt: 506.8 g/mol
InChI Key: GOGVBRWRMAJECZ-UHFFFAOYSA-N
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Description

Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C28H42O2S3 and a molecular weight of 506.82688 . This compound is known for its unique structure, which includes three sulfur atoms and bulky tert-butyl groups. It is often used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2,6-di-tert-butylphenol with sulfur-containing reagents. One common method is the reaction of 2,6-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, esters, and ethers, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The compound’s phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfur atoms can also participate in redox reactions, altering the oxidative state of cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- is unique due to the presence of three sulfur atoms, which impart distinct redox properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high stability and specific chemical interactions .

Properties

CAS No.

6386-61-4

Molecular Formula

C28H42O2S3

Molecular Weight

506.8 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)trisulfanyl]phenol

InChI

InChI=1S/C28H42O2S3/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-33-32-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3

InChI Key

GOGVBRWRMAJECZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SSSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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